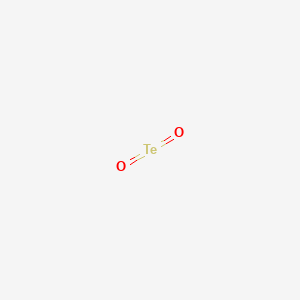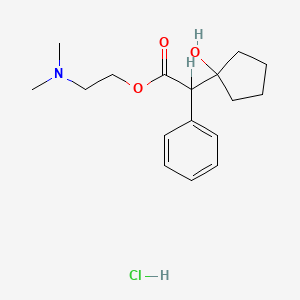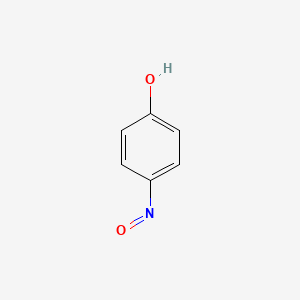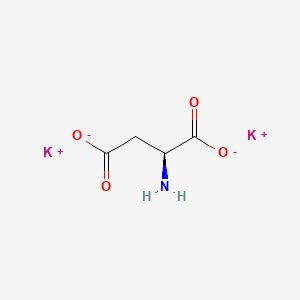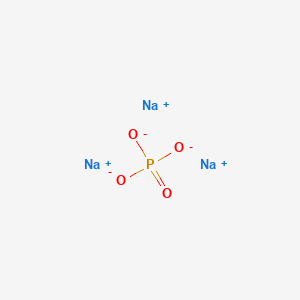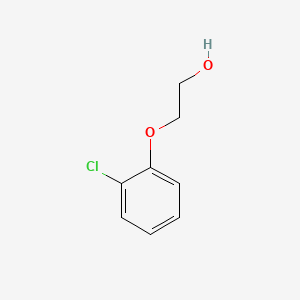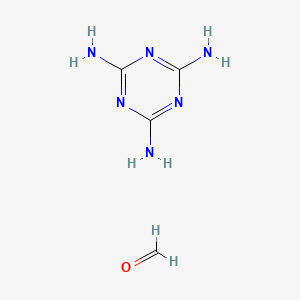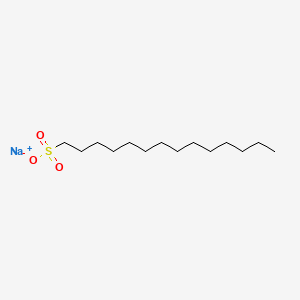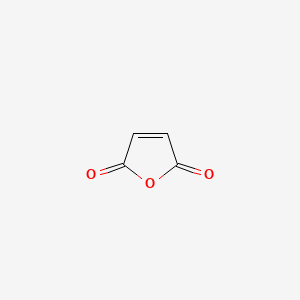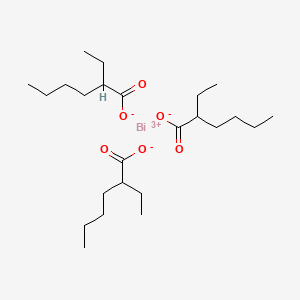
Bismuth 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth 2-ethylhexanoate is a chemical compound with the molecular formula C8H16BiO2 and a molecular weight of 353.19 g/mol . It is commonly used as an industrial lubricant, desiccant, and a catalyst in various chemical reactions . This compound is also known for its applications in the synthesis of urethane foam, urethane coatings, and other urethane products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuth 2-ethylhexanoate can be synthesized through several methods. One common method involves the reaction of bismuth nitrate with 2-ethylhexanoic acid in the presence of an acidic aqueous solution . Another method includes the addition of 2-ethylhexanamide to an acidic aqueous solution of bismuth nitrate . These reactions typically require controlled pH conditions to prevent the precipitation of insoluble bismuth hydroxide .
Industrial Production Methods
In industrial settings, this compound is often produced using an electrolytic process. This involves the reaction of bismuth metal with a mixture of carboxylic acid, a low-weight aliphatic alcohol, and an electroconductive additive under the influence of an electric current . The reaction is conducted in an electrolyzer, where the metal is introduced as an anode .
Chemical Reactions Analysis
Types of Reactions
Bismuth 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth oxide.
Reduction: It can be reduced to elemental bismuth under specific conditions.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from reactions involving this compound include bismuth oxide, elemental bismuth, and various substituted bismuth compounds .
Scientific Research Applications
Bismuth 2-ethylhexanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of bismuth 2-ethylhexanoate involves its role as a catalyst in various chemical reactions. It interacts with molecular targets through coordination with the bismuth ion, facilitating the formation and breaking of chemical bonds . The pathways involved often include nucleophilic attack on carbonyl groups, leading to the formation of new chemical products .
Comparison with Similar Compounds
Bismuth 2-ethylhexanoate can be compared with other similar compounds, such as:
Bismuth neodecanoate: Similar in structure but with a different carboxylate group.
Bismuth acetate: Contains acetate groups instead of 2-ethylhexanoate.
Bismuth trichloride: A simpler bismuth compound with chloride ligands.
These compounds share some chemical properties but differ in their specific applications and reactivity. This compound is unique in its use as a catalyst for urethane synthesis and its applications in biomedical research .
Properties
CAS No. |
72877-97-5 |
|---|---|
Molecular Formula |
C8H16BiO2 |
Molecular Weight |
353.19 g/mol |
IUPAC Name |
bismuth;2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.Bi/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
NNFNMTHLSPQNHF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Bi+3] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Bi] |
physical_description |
Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


